Azinothricin
Description
Historical Context and Discovery of Azinothricin
This compound was first identified in 1986 nih.gov and described as a novel hexadepsipeptide antibiotic mdpi.comwikipedia.org. Its discovery stemmed from the culture filtrate of Streptomyces sp. X-14950 mdpi.comwikipedia.org. The initial report highlighted its unique chemical nature among known antibiotics at the time wikipedia.org. The this compound family of compounds was first encountered in the late 1980s nih.gov.
Classification within the this compound Family of Cyclic Hexadepsipeptides
This compound is the namesake and a key member of the this compound family of natural products nih.govnih.govnih.gov. This family is defined by a core structure consisting of a cyclic hexadepsipeptide nih.govnih.gov. Other compounds classified within this family include A83586C, aurantimycins, citropeptin, diperamycin (B1245313), kettapeptin, IC101, L-156,602, pipalamycin, and variapeptin (B1683807) nih.gov. These compounds often feature unique structural elements, such as piperazic acid residues nih.govwikipedia.orgnih.gov.
General Structural Framework of this compound
Structurally, this compound is characterized as a hexadepsipeptide containing a 19-membered cyclodepsipeptide ring wikipedia.org. This ring is formed from six unusual amino acids and is attached to a novel C21 side chain wikipedia.org. A prominent feature of the this compound family, including this compound, is the presence of piperazic acid moieties within their structure nih.govwikipedia.org. The molecular formula of this compound is C49H80N8O15, and it has a molecular weight of 1021.20 g/mol mdpi.combiorxiv.org. The structures of this compound and related compounds like A83586C have been elucidated using techniques such as single crystal X-ray analysis researchgate.net, High-Resolution Mass Spectrometry (HRMS), and comprehensive Nuclear Magnetic Resonance (NMR) spectroscopy wikipedia.orgnih.gov. The cyclic hexadepsipeptide core is typically linked to an acyl side chain nih.govlabsolu.ca.
| Property | Value |
| Molecular Formula | C49H80N8O15 |
| Molecular Weight | 1021.20 g/mol |
Structure
2D Structure
Properties
CAS No. |
101342-90-9 |
|---|---|
Molecular Formula |
C49H80N8O15 |
Molecular Weight |
1021.2 g/mol |
IUPAC Name |
2-[6-[(2E,6E)-4-ethyl-6-methyl-5-oxoocta-2,6-dien-2-yl]-2-hydroxy-5-methyloxan-2-yl]-2-hydroxy-N-[7-hydroxy-20-(1-hydroxyethyl)-6-(methoxymethyl)-3,4-dimethyl-2,5,8,15,19,22-hexaoxo-17-propan-2-yl-18-oxa-1,4,7,13,14,21,27-heptazatricyclo[21.4.0.09,14]heptacosan-16-yl]butanamide |
InChI |
InChI=1S/C49H80N8O15/c1-13-27(6)38(59)32(14-2)24-29(8)40-28(7)20-21-49(68,72-40)48(67,15-3)47(66)53-37-39(26(4)5)71-46(65)36(31(10)58)52-41(60)33-18-16-22-50-55(33)42(61)30(9)54(11)43(62)35(25-70-12)57(69)44(63)34-19-17-23-51-56(34)45(37)64/h13,24,26,28,30-37,39-40,50-51,58,67-69H,14-23,25H2,1-12H3,(H,52,60)(H,53,66)/b27-13+,29-24+ |
InChI Key |
SWYLPIMCJADFNO-QIFPABMSSA-N |
SMILES |
CCC(C=C(C)C1C(CCC(O1)(C(CC)(C(=O)NC2C(OC(=O)C(NC(=O)C3CCCNN3C(=O)C(N(C(=O)C(N(C(=O)C4CCCNN4C2=O)O)COC)C)C)C(C)O)C(C)C)O)O)C)C(=O)C(=CC)C |
Isomeric SMILES |
CCC(/C=C(\C)/C1C(CCC(O1)(C(CC)(C(=O)NC2C(OC(=O)C(NC(=O)C3CCCNN3C(=O)C(N(C(=O)C(N(C(=O)C4CCCNN4C2=O)O)COC)C)C)C(C)O)C(C)C)O)O)C)C(=O)/C(=C/C)/C |
Canonical SMILES |
CCC(C=C(C)C1C(CCC(O1)(C(CC)(C(=O)NC2C(OC(=O)C(NC(=O)C3CCCNN3C(=O)C(N(C(=O)C(N(C(=O)C4CCCNN4C2=O)O)COC)C)C)C(C)O)C(C)C)O)O)C)C(=O)C(=CC)C |
Synonyms |
azinothricin |
Origin of Product |
United States |
Isolation and Purification Methodologies
Microbial Sources and Fermentation Processes
The primary source of azinothricin is microbial fermentation. This process harnesses the natural capabilities of specific microorganisms to synthesize the compound.
Streptomyces Species as Producers
This compound was originally isolated from the culture filtrate of Streptomyces sp. X-14950. nih.gov The Streptomyces genus is well-established as a prolific source of diverse natural products, including numerous antibiotics and other bioactive compounds. researchgate.net Other members of the this compound family, such as aurantimycin, have been isolated from different Streptomyces strains, including Streptomyces aurantiacus JA 4570. nih.govcapes.gov.br The biosynthesis of this compound-family compounds in Streptomyces involves hybrid polyketide synthase (PKS) and nonribosomal peptide synthetase (NRPS) assembly lines. researchgate.netresearchgate.netnih.gov
Cultivation Conditions for this compound Production
While specific detailed cultivation conditions for optimal this compound production by Streptomyces sp. X-14950 are not extensively detailed in the provided information, research on related this compound-family compounds like mollemycin A provides insights into typical approaches for enhancing production in Streptomyces. For mollemycin A, fermentation medium optimization increased yields. nih.gov Additionally, genetic manipulation, such as deleting specific genes and overexpressing others, has been shown to significantly boost the production of related compounds like mollemycin A in Streptomyces. nih.gov This suggests that nutrient composition, temperature, aeration, and incubation time are likely critical factors in optimizing this compound fermentation, and genetic strategies could potentially enhance its yield.
Extraction and Initial Enrichment Techniques
Following fermentation, the initial step in isolating this compound involves extracting the compound from the microbial culture. This compound is isolated from the culture filtrate. nih.gov For related compounds from Streptomyces, extraction is commonly performed using organic solvents such as ethyl acetate. mdpi.comnih.govmdpi.com The organic extract is then typically dried under reduced pressure to obtain a crude extract residue. mdpi.com Initial enrichment techniques may involve dissolving the residue in a suitable solvent like methanol. mdpi.commdpi.com
Advanced Chromatographic Separation for Compound Purity
Achieving high purity of this compound requires advanced chromatographic separation techniques. High Performance Liquid Chromatography (HPLC) is a key method employed for the purification and analysis of this compound and related depsipeptides. nih.govresearchgate.netnih.govmdpi.combeilstein-journals.orgresearchgate.net Preparative reverse phase HPLC, in conjunction with other methods like centrifugal partition chromatography and Sephadex LH-20, has been used in the purification of related cyclic hexadepsipeptide antibiotics from Streptomyces. capes.gov.br The use of specific solvent systems, such as acetonitrile/water mixtures, is common in the HPLC purification of these compounds. nih.govmdpi.com Flash chromatography on silica (B1680970) gel with appropriate solvent systems is also a technique utilized in the purification of related compounds and synthetic intermediates containing structural elements found in this compound. google.comacs.orgmdpi.com
Interactive Data Table: Microbial Sources and Related Compounds
| Compound | Source Strain | Family |
| This compound | Streptomyces sp. X-14950 nih.gov | This compound |
| Aurantimycin | Streptomyces aurantiacus JA 4570 nih.govcapes.gov.br | This compound |
| Polyoxypeptin A | Streptomyces sp. MK498-98 F14 researchgate.netresearchgate.netd-nb.info | This compound |
| Kettapeptin | Streptomyces sp. GW99/1572 nih.gov | This compound |
| Diperamycin (B1245313) | Streptomyces sp. CS113 nih.govmdpi.com | This compound |
| Mollemycin A | Australian marine-derived Streptomyces sp. (CMB-M0244) nih.gov | This compound |
| IC101 | Streptomyces albulus MJ202-72F3 capes.gov.br | Cyclic hexadepsipeptide antibiotic (related) |
Advanced Structural Elucidation Techniques
Spectroscopic Characterization for Primary Structure Determination
Spectroscopic methods play a vital role in determining the primary structure of azinothricin, which involves identifying the types and connectivity of atoms within the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including complex natural products like this compound. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are indispensable in this process. 1D NMR spectra, such as ¹H and ¹³C NMR, provide information about the types of protons and carbons present and their chemical environments. mdpi.com Analysis of ¹H and ¹³C NMR spectra can confirm a compound's belonging to the this compound family. vulcanchem.com
Two-dimensional NMR techniques offer more detailed insights into the connectivity and spatial relationships between atoms. Experiments such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), NOESY (Nuclear Overhauser Effect Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are routinely employed. mdpi.com COSY and TOCSY reveal spin systems by showing correlations between coupled protons. mdpi.com HSQC correlates protons with the carbons to which they are directly attached, while HMBC shows correlations between protons and carbons separated by two or three bonds, providing crucial information about connectivity across functional groups and ring systems. mdpi.com NOESY experiments reveal spatial proximity between protons, aiding in the determination of the molecule's three-dimensional structure and conformation. The comprehensive analysis of these 2D NMR data allows for the unambiguous establishment of the connectivity of the peptidic and polyketide parts of this compound. mdpi.comvulcanchem.com
NMR spectroscopy is particularly valuable for identifying nitrogen-containing metabolites, which are characteristic features of the this compound family. mdpi.com ¹H-¹⁵N HSQC NMR experiments can reveal distinct correlations for nitrogen-containing functionalities like amides and amines, providing further evidence for the presence of specific structural elements. mdpi.com
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to provide information about its fragmentation pattern. High-Resolution Mass Spectrometry (HRMS) is particularly important for complex molecules like this compound as it provides accurate mass measurements, allowing for the determination of the precise molecular formula. mdpi.comvulcanchem.com
HRMS analysis of this compound or its congeners, such as diperamycin (B1245313), can determine the molecular formula based on the accurate mass measurement of molecular ions or adducts, such as the [M+NH₄]⁺ adduct. mdpi.comvulcanchem.com For example, the molecular formula of diperamycin was determined as C₃₈H₆₄N₈O₁₄ by HRMS. mdpi.comvulcanchem.com
Tandem MS (MS/MS) experiments provide fragmentation data that can be used to sequence amino acids in the peptide portion and to deduce the structure of the polyketide chain. By analyzing the mass-to-charge ratios of fragment ions, researchers can piece together the sequence of subunits within the molecule. MS-based techniques are essential for the structural elucidation of small molecules and biopolymers. mdpi.com The coupling of techniques like HPLC with HRMS allows for the determination of the molecular formula based on accurate mass measurements. mdpi.com
Stereochemical Assignment Methodologies
Determining the stereochemistry, or the three-dimensional arrangement of atoms, in a complex molecule like this compound is critical for understanding its biological activity. Several methods are employed for this purpose.
X-ray Diffraction Analysis
X-ray diffraction analysis of single crystals is a definitive method for determining the absolute configuration of chiral molecules. nih.govresearchgate.net When a high-quality single crystal of this compound or a related compound can be obtained, X-ray crystallography can provide a precise 3D structure, including the stereochemistry of all chiral centers. nih.gov This technique was used in the structural elucidation of aurantimycin A, a member of the this compound family. capes.gov.brnih.gov X-ray diffraction can settle the structures of these complex molecules. capes.gov.brnih.gov While growing suitable crystals can be challenging, X-ray diffraction offers direct evidence of absolute configuration. researchgate.net
Optical Rotation Data Analysis
Optical rotation is a property of chiral substances that describes their ability to rotate plane-polarized light. The magnitude and direction of optical rotation can provide information about the stereochemistry of a compound. nih.govaps.org While optical rotation alone may not be sufficient for complete stereochemical assignment of a complex molecule with multiple chiral centers, it is a valuable piece of data that can be used in conjunction with other methods. chem-soc.si Comparing the optical rotation data of a newly isolated compound with that of known compounds with established stereochemistry, particularly within the same structural family, can aid in assigning relative or absolute configurations. nih.gov For instance, the absolute configuration of kettapeptin, an this compound-type antibiotic, was derived by crystal structure analysis and by comparison with the optical rotation data of related compounds. nih.gov
Comparative Structural Analysis within the this compound Family
This compound is the namesake of a family of structurally related natural products, many of which are produced by Streptomyces species. vulcanchem.comresearchgate.netnih.gov Comparative structural analysis of these family members provides valuable insights into common structural features, variations, and potential biosynthetic pathways. vulcanchem.comnih.gov
The this compound family includes compounds such as aurantimycin A, diperamycin, A83586C, GE3, kettapeptin, polyoxypeptin, and verucopeptin (B1147338). vulcanchem.comresearchgate.netnih.govacs.org These compounds typically share structural features, including a cyclic hexadepsipeptide core containing piperazic acid residues and a polyketide-derived side chain. vulcanchem.comresearchgate.net The structural similarity among these compounds suggests conserved biosynthetic pathways. mdpi.comvulcanchem.com
Comparative analysis often involves comparing spectroscopic data, such as NMR profiles, to identify similarities and differences in the arrangement of functional groups and the types of amino acids present. vulcanchem.com For example, comparing the NMR data of diperamycin with that of aurantimycin A revealed significant structural similarities, including the configuration of chiral centers. vulcanchem.com
Structural comparisons within the family have also been crucial in correcting previously reported inaccuracies in stereochemical assignments. mdpi.comvulcanchem.com For instance, an error in the reported stereochemistry of the polyketide moiety of aurantimycin A was corrected through comparison with the absolute configurations determined for related compounds like diperamycin. mdpi.comvulcanchem.com This highlights the importance of comparative analysis for validating structural information.
The presence of unique structural features, such as piperazic acid residues and specific polyketide chains, are characteristic of this family. vulcanchem.comresearchgate.net Studies on the biosynthesis of family members like polyoxypeptin, aurantimycin, and verucopeptin have shown they are synthesized by hybrid PKS/NRPS assembly lines. researchgate.net
Comparative structural analysis, often supported by genomic data analysis of biosynthetic gene clusters, helps in understanding the structural diversity within the this compound family and can facilitate the discovery and characterization of new congeners. mdpi.commdpi.comresearchgate.net
Biosynthetic Pathways and Genetic Insights
Identification and Characterization of Azinothricin Biosynthetic Gene Clusters (BGCs)
The identification and characterization of BGCs responsible for the biosynthesis of this compound family compounds have been crucial in understanding their production. Genome mining approaches have been successfully employed to uncover these clusters in various Streptomyces strains. nih.govnih.gov For instance, the dpn BGC in Streptomyces sp. CS113 was identified and confirmed to encode the biosynthesis of diperamycin (B1245313), a depsipeptide belonging to the this compound family. researchgate.netnih.gov Similarly, the ply gene cluster, responsible for polyoxypeptin A biosynthesis in Streptomyces sp. MK498-98 F14, has been sequenced and analyzed, revealing 37 open reading frames (ORFs) involved in the process. researchgate.netnih.gov These BGCs typically contain genes encoding PKS and NRPS enzymes, as well as genes for the biosynthesis of unusual amino acid precursors and tailoring enzymes. leibniz-hki.deresearchgate.net The structural similarities among this compound family members suggest conserved biosynthetic pathways and gene clusters. researchgate.netresearchgate.netmdpi.com
Enzymatic Machinery: Nonribosomal Peptide Synthetases (NRPS) and Polyketide Synthases (PKS)
The assembly of this compound involves a hybrid PKS-NRPS system. PKS enzymes are responsible for synthesizing the acyl side chain, while NRPS enzymes assemble the cyclodepsipeptide core. researchgate.netresearchgate.netresearchgate.net Both NRPS and Type I PKS systems are large, multimodular enzymes, with each module typically responsible for incorporating a specific building block. biorxiv.orgnih.govwikipedia.org
PKS Assembly Lines for Acyl Side Chain Elaboration
The acyl side chains found in this compound family compounds are generated by PKS assembly lines. researchgate.netresearchgate.net These PKSs are typically Type I, characterized by large modular proteins containing multiple domains such as ketosynthase (KS), acyltransferase (AT), and acyl carrier protein (ACP). nih.govwikipedia.org The AT domain is responsible for selecting and loading the appropriate extender units (e.g., malonyl-CoA, methylmalonyl-CoA) onto the ACP, while the KS domain catalyzes the condensation reactions that elongate the polyketide chain. biorxiv.orgwikipedia.org For example, the diperamycin PKS (DpnP) synthesizes the polyketide moiety from malonyl-CoA, methylmalonyl-CoA, and hexylmalonyl-CoA. mdpi.com Some PKS modules in these systems may contain inactive domains, such as a "KSQ" domain in the loading module, which lacks the active site cysteine necessary for transthioesterification. researchgate.netnih.gov
NRPS Machineries for Cyclodepsipeptide Core Formation
The cyclodepsipeptide core of this compound is assembled by NRPS machineries. researchgate.netresearchgate.net NRPSs are also modular enzymes, with each module typically containing adenylation (A), thiolation (PCP or T), and condensation (C) domains. biorxiv.orgnih.gov The A domain is responsible for recognizing and activating a specific amino acid (proteinogenic or nonproteinogenic) and loading it onto the PCP domain. biorxiv.orgnih.gov The C domain catalyzes the formation of peptide bonds between the amino acids loaded on adjacent PCP domains. biorxiv.org The NRPS systems involved in this compound biosynthesis assemble the hexapeptide core, which includes several unusual amino acids. researchgate.netresearchgate.net Discrepancies between the predicted substrate specificity of A domains and the actually incorporated amino acids have been observed in the biosynthesis of related cyclodepsipeptides like aurantimycin and polyoxypeptin. researchgate.netmdpi.com
Biosynthesis of Key Nonproteinogenic Amino Acid Precursors
This compound and its analogs are characterized by the presence of several unusual, nonproteinogenic amino acids within their cyclodepsipeptide core. researchgate.netwikipedia.org The biosynthesis of these precursors is essential for the production of the mature natural product.
Piperazic Acid Biosynthesis
Piperazic acid (Piz) is a characteristic nonproteinogenic amino acid found in this compound family compounds, conferring conformational constraint to the peptides. researchgate.netresearchgate.netresearchgate.netnih.gov Its biosynthesis involves the conversion of L-ornithine. researchgate.netresearchgate.netresearchgate.net The pathway typically requires at least two enzymes: an ornithine oxygenase (such as KtzI or DpnO2) that converts L-ornithine to N5-OH-L-ornithine, and a piperazate synthase (KtzT-like or DpnZ) that catalyzes the intramolecular cyclization of the hydroxylated ornithine to form piperazic acid. nih.govmdpi.comacs.org Genes encoding these enzymes are often found within the this compound BGCs. mdpi.com
Other Unusual Amino Acid Building Blocks
Besides piperazic acid, other unusual amino acids are incorporated into the cyclodepsipeptide core of this compound family members. In polyoxypeptin A, for example, these include N-hydroxyvaline, 3-hydroxy-3-methylproline, 5-hydroxypiperazic acid, N-hydroxyalanine, and 3-hydroxyleucine. researchgate.net The biosynthesis of these modified amino acids often involves dedicated enzymes encoded within the BGC. For instance, N-hydroxylation of amino acids like serine and alanine (B10760859) can occur while they are tethered to stand-alone NRPS modules, followed by their recognition and incorporation by the main NRPS assembly line. mdpi.com
Genetic Engineering and Pathway Manipulation for Enhanced Production or Diversification
Genetic engineering and manipulation of the this compound biosynthetic pathway offer promising avenues for increasing the yield of this compound and related compounds, as well as for creating novel structural variants through combinatorial biosynthesis. The complex nature of the hybrid PKS-NRPS systems involved provides multiple targets for intervention.
One strategy involves the overexpression of positive regulatory genes within the BGC. For instance, studies on aurantimycin (ATM), a related this compound-family antibiotic, have shown that tandem overexpression of the regulatory genes artB and artX in Streptomyces aurantiacus JA 4570 led to an approximately 2.5-fold enhancement in ATM-A production. researchgate.net Similarly, increasing the expression of an LmbU-like transcriptional activator was found to increase the production yield of polyoxyperuin A, another this compound-like compound. nih.gov These findings highlight the critical role of cluster-situated regulators (CSRs) in controlling the expression of biosynthetic genes and the potential for yield improvement through their manipulation. nih.gov
Combinatorial biosynthesis, which involves altering the BGC by swapping modules, domains, or even entire genes from related pathways, is a powerful tool for generating structural diversity. The identification of BGCs encoding this compound-family depsipeptides, such as the dpn BGC for diperamycin, expands the genetic resources available for such manipulations. nih.govmdpi.comnutrition-evidence.com By using genes that differentiate the biosynthesis of various this compound-family members, it may be possible to create novel hybrid polyketide-depsipeptide compounds. nih.govmdpi.com The structural similarity and presumably conserved biosynthetic pathways among members of the this compound family, like diperamycin and aurantimycin A, support the feasibility of this approach. nih.govmdpi.com
Furthermore, engineering of specific biosynthetic enzymes, particularly the adenylation (A) domains of NRPSs which are responsible for substrate recognition and activation, can be used to alter the amino acid composition of the peptide chain. Directed evolution of an A domain has successfully switched substrate specificity, demonstrating the potential to incorporate non-standard amino acids into the peptide scaffold. researchgate.net
Optimization of fermentation conditions in conjunction with genetic manipulation can also significantly enhance production. For example, optimizing the fermentation medium for mollemycin A, an this compound-like compound, resulted in a 44% increase in yield, and a synergistic mutant strain developed by gene deletion and overexpression achieved a 2.6-fold increase. researchgate.net
Comparative Genomics of this compound Family Biosynthesis
Comparative genomics of microorganisms producing this compound-family compounds provides valuable insights into the evolution and diversity of their biosynthetic machinery. Analyzing the BGCs of different this compound-family members reveals conserved gene content and organization, as well as variations that contribute to structural differences among the compounds.
The this compound family includes compounds such as this compound, aurantimycins, polyoxypeptins, diperamycin, kettapeptin, and others, all sharing a common structural theme of a cyclic hexadepsipeptide often linked to a polyketide chain. researchgate.net Comparative analysis of the BGCs responsible for these compounds has shown that they are typically large, hybrid PKS-NRPS clusters. mdpi.comnih.govnih.gov The domain organization within the PKS and NRPS modules reflects the structure of the assembled natural product, with specific domains responsible for incorporating particular building blocks and performing enzymatic modifications. nih.govresearchgate.net
Genome mining efforts have been instrumental in identifying novel BGCs for this compound-like compounds in various Streptomyces strains. nih.govnutrition-evidence.comfigshare.com These studies often involve in silico analysis of sequenced genomes to identify potential BGCs based on the presence of genes encoding key biosynthetic enzymes like PKSs and NRPSs, as well as genes for tailoring enzymes and regulatory proteins. mdpi.comnutrition-evidence.comacs.org Subsequent comparative genomics allows for the comparison of newly discovered BGCs with known clusters to infer potential product structures and biosynthetic logic. For example, the dpn BGC encoding diperamycin was identified through genome mining and its PKS and NRPS enzymes showed functional similarity to those in the aurantimycin A biosynthetic pathway, consistent with the structural relatedness of the two compounds. nih.govnutrition-evidence.com
Comparative genomics also highlights the mosaic nature of some this compound-family BGCs, where gene cassettes for specialized precursors or assembly lines appear to have been acquired or rearranged during evolution. researchgate.net This mosaicism can contribute to the structural diversity observed within the family. The presence of unusual gene organization within a predicted this compound BGC in a bark beetle-associated bacterium suggests possible structural divergence from known azinothricins. mdpi.com
Analysis of regulatory elements within and flanking the BGCs is also a key aspect of comparative genomics. Identifying conserved regulatory genes and motifs can provide clues about the mechanisms controlling the expression of these clusters and the production of the associated metabolites. nih.govnih.gov
Chemical Synthesis Approaches
Total Synthesis Strategies for Azinothricin and Structurally Related Compounds
Total synthesis efforts towards this compound and its family members, such as A83586C and kettapeptin, have explored different convergent and linear approaches. One notable strategy involves the late-stage coupling of a fully elaborated cyclodepsipeptide core with a functionalized side chain precursor. acs.orgfigshare.comnih.gov This approach aims to minimize the number of steps performed on the complete, sensitive molecule. For instance, asymmetric total syntheses of (+)-azinothricin and (+)-kettapeptin have been achieved through a pathway exploiting a highly chemoselective coupling reaction between a cyclodepsipeptide and glycal activated esters at the final stages. acs.orgfigshare.comnih.gov
Another strategy involves assembling linear peptide-acid precursors followed by macrocyclization to form the cyclodepsipeptide core. ucl.ac.uk The side chain is then attached to the cyclic core. Challenges in these strategies include the efficient synthesis of the complex piperazic acid-containing cyclodepsipeptide core and the stereoselective construction of the substituted tetrahydropyran (B127337) side chain. researchgate.netucl.ac.uk
Early syntheses of related compounds like A83586C utilized chemoselective coupling between an unprotected cyclohexadepsipeptide and a pyran activated ester. ucl.ac.ukucl.ac.uk More recent approaches have focused on improved routes to key fragments, such as the pyran activated esters and the peptide segments, applying methodologies like asymmetric alcoholysis and optimized amidation reactions. acs.org
Stereoselective Synthesis of Complex Subunits
Stereoselective synthesis is paramount in the construction of this compound due to the numerous chiral centers present in both the cyclodepsipeptide core and the tetrahydropyran side chain. researchgate.netucl.ac.uk Key subunits requiring precise stereochemical control include the piperazic acid residues, the β-hydroxyleucine moiety, and the substituted tetrahydropyran ring of the side chain. beilstein-journals.orgmdpi.comresearchgate.netacs.org
Strategies for the stereoselective synthesis of these subunits have included:
Asymmetric synthesis of β-hydroxy-α-amino acids: Given that β-hydroxyleucine is a constituent of this compound, asymmetric synthetic routes to this amino acid and its stereoisomers are crucial. beilstein-journals.orgresearchgate.net Methods have been developed for the stereoselective synthesis of (2S,3S)-3-hydroxyleucine and other stereoisomers, often employing strategies like diastereoselective additions or utilizing chiral pool starting materials. beilstein-journals.orgresearchgate.net
Stereoselective construction of the tetrahydropyran ring: The substituted tetrahydropyran ring in the side chain is another complex stereochemical challenge. Approaches have involved Julia-Kocienski olefination for fragment coupling, asymmetric hydroxylation, and stereoselective formation of the stable tetrahydropyran ring from suitable precursors. researchgate.net O-directed hydrostannation strategies have also been employed for the stereoselective synthesis of trisubstituted alkene moieties present in the side chain. ucl.ac.ukucl.ac.uk
Synthesis of piperazic acid: Piperazic acid, a nonproteinogenic amino acid with an N-N bond, is a key component of the cyclodepsipeptide core. mdpi.com Its synthesis and incorporation into the peptide chain require specific methodologies. Biosynthetic studies suggest that piperazic acid is formed by hydroxylation and intramolecular cyclization of ornithine, and synthetic routes often mimic aspects of this process or utilize appropriately protected precursors. mdpi.com
Methodological Advancements in Cyclodepsipeptide Formation
The formation of the cyclodepsipeptide macrocycle, which involves both amide and ester linkages, is a critical step in the total synthesis of this compound. Methodological advancements in cyclodepsipeptide synthesis have focused on improving efficiency, yield, and stereochemical integrity during the cyclization step. nih.gov
Key advancements and considerations include:
Macrocyclization strategies: Both solution-phase and solid-phase approaches have been explored for macrocyclization. nih.gov High dilution conditions are often employed in solution-phase cyclizations to favor intramolecular reaction over intermolecular polymerization. acs.org
Coupling reagents: The choice of coupling reagents is crucial for efficient amide and ester bond formation during both linear segment assembly and macrocyclization. Reagents like HATU have been utilized in the cyclization step of this compound synthesis. acs.org
Chemoselective coupling: Achieving chemoselectivity, particularly in coupling the side chain to the cyclodepsipeptide core, is vital. Strategies have focused on activating specific functional groups to ensure the desired bond formation occurs without unwanted side reactions. ucl.ac.ukacs.orgfigshare.comnih.gov
Protecting group strategies: The judicious use of protecting groups is essential throughout the synthesis to prevent unwanted reactions and allow for selective deprotection at appropriate stages. acs.org
Solid-phase synthesis: Solid-phase synthesis techniques offer advantages in terms of purification and handling of intermediates, and fully solid-phase approaches have been developed for the assembly of depsipeptidic skeletons, including the key ester formation and macrocyclization steps. nih.gov
These synthetic efforts highlight the complexity of this compound and the ingenuity required to construct such molecules in the laboratory. Continued development of stereoselective methods and efficient cyclization strategies remains important for accessing this compound and its analogues for further study.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 441463 |
| Kettapeptin | 10138397 |
| A83586C | 6436107 |
| Verucopeptin (B1147338) | 135638337 |
| Piperazic acid | 158044 |
| Ornithine | 6057 |
| β-Hydroxyleucine | 119329 |
Interactive Data Tables
Based on the text, specific reaction conditions, yields, or stereoselectivities could be presented in interactive tables if more detailed quantitative data were consistently available across the sources for comparable steps. As the provided snippets offer more qualitative descriptions of synthetic strategies and challenges rather than detailed experimental data tables, a general structure for how such tables would be presented is provided below, assuming specific data points were extracted.
Example Interactive Table Structure (Illustrative)
| Synthetic Step | Substrates/Reagents | Conditions | Product | Yield (%) (if available) | Stereoselectivity (if available) | Citation |
| Late-stage coupling | Cyclodepsipeptide, Glycal ester | Chemoselective coupling conditions | This compound/Kettapeptin | Data not specified | Data not specified | acs.orgfigshare.comnih.gov |
| Asymmetric Hydroxylation (Side chain) | Alkene precursor | Asymmetric hydroxylation catalyst | Hydroxylated product | Data not specified | Data not specified | researchgate.net |
| Macrocyclization (Cyclodepsipeptide) | Linear peptide-acid precursor | HATU, High dilution | Cyclodepsipeptide | 45% (overall for last 3 steps) | Data not specified | acs.org |
| Stereoselective β-Hydroxyleucine Syn. | D-serine derivative, Grignard reagent | Diastereoselective addition | Amino alcohol | 50% (over 2 steps) | dr > 95:5 | beilstein-journals.org |
Note: The data in this illustrative table is based on information extracted from the provided snippets, but detailed yields and stereoselectivities were not consistently available for all steps mentioned.
Structural Analogue Development and Derivatization
Design and Synthesis of Azinothricin Analogues
The design and synthesis of this compound analogues often involve constructing the cyclodepsipeptide core and the polyketide side chain, followed by their coupling. Early synthetic studies on the this compound family, such as those by the Hale group, focused on chemoselective coupling strategies. For instance, the synthesis of A83586C, a related cyclodepsipeptide, was achieved through the coupling of an unprotected cyclohexadepsipeptide with a pyran activated ester. ucl.ac.ukucl.ac.uk
Asymmetric synthesis plays a significant role in accessing the stereochemically complex building blocks of this compound analogues. Approaches have been developed for the asymmetric synthesis of cyclodepsipeptide analogues, such as the L-proline analogue of GE3 cyclodepsipeptide and the (3S,5S)-5-hydroxypiperazic acid analogue of A83586C cyclodepsipeptide. ucl.ac.ukucl.ac.uk Total syntheses of (+)-azinothricin, (+)-kettapeptin, and (+)-A83586C have been described, employing strategies that involve the coupling of a fully elaborated cyclodepsipeptide with activated esters at the final stages. researchgate.netacs.org
The synthesis of the tetrahydropyranyl side chain, a component of some this compound-family molecules like verucopeptin (B1147338), has also been a subject of research, utilizing methods such as Julia-Kocienski olefination and asymmetric hydroxylation. researchgate.net The construction of the peptide portion often involves fragment condensation strategies. ucl.ac.ukresearchgate.net Challenges in synthesis include peptide couplings at the N2 position of N1-protected piperazic acids due to their low nucleophilicity. researchgate.net
Chemical Modification of Specific Structural Moieties
Chemical modifications of this compound and its analogues can target specific functional groups to alter their properties. The this compound structure contains various reactive sites, including hydroxyl groups and double bonds in the polyketide chain, as well as the amino acid residues in the cyclodepsipeptide core. researchgate.net
One key non-proteinogenic amino acid found in this compound and related compounds is piperazic acid (Piz). google.commdpi.com Synthetic routes have been developed to access chiral piperazic acid derivatives, which serve as valuable building blocks for synthesizing natural products containing this residue. google.commdpi.com The (2S,3S)-3-hydroxyleucine motif is another significant component found in this compound and other natural products. beilstein-journals.org Synthetic approaches have been developed to create O-acylated derivatives of (2S,3S)-3-hydroxyleucine, which can be incorporated into peptides and further modified, for example, through olefin cross metathesis. beilstein-journals.org These modifications can be used to introduce fatty acid side chains or other functional groups, influencing the molecule's lipophilicity and potentially its biological activity. beilstein-journals.org
Derivatization of synthetic products, such as deprotection of tert-butyl groups or N-deoxygenation, has also been demonstrated in the context of this compound synthesis. researchgate.net Elucidating the mechanism of transfer of sugar moieties, like L-oleandrose found in avermectins, to the core skeleton of this compound family members could open avenues for modifying and broadening their biological activities. researchgate.net
Structure-Activity Relationship (SAR) Studies on this compound Analogues
Structure-Activity Relationship (SAR) studies are fundamental to understanding how modifications to the chemical structure of this compound analogues impact their biological activity. gardp.orgwikipedia.orgcollaborativedrug.com By systematically altering specific parts of the molecule and evaluating the resulting biological effects, researchers can identify the structural features critical for activity. gardp.orgwikipedia.org
While specific detailed SAR data for this compound analogues in the provided search results are limited, the importance of SAR studies in the context of this compound family compounds is highlighted. The synthesis of analogues is considered valuable for elucidating the mode of action of these natural products. ucl.ac.ukucl.ac.uk Studies on related natural products, such as muraymycins which also contain the (2S,3S)-3-hydroxyleucine motif, have shown a relationship between the lipophilicity of analogues and their biological activity, suggesting the involvement of lipid structures in transport to the active site. beilstein-journals.org
SAR studies often involve the synthesis of a series of modified compounds and testing their activity in relevant biological assays. For example, in studies on other compound classes, SAR has been used to probe binding sites and identify critical functional groups, such as the hydroxamic acid group in gatorbulins for tubulin binding. nih.gov The ability to synthesize diverse analogues and chemically modify specific moieties, as discussed in the previous sections, is essential for conducting comprehensive SAR investigations on this compound and its related compounds. beilstein-journals.orgmdpi.com This iterative process of synthesis and biological evaluation allows for the optimization of biological activity and the identification of simplified structures with potential therapeutic or industrial applications. ucl.ac.ukucl.ac.ukgardp.org
Mechanistic Investigations of Biological Activity
Molecular Targets and Binding Interactions
Detailed studies characterizing the specific molecular binding partners of Azinothricin and the precise nature of these interactions are not extensively detailed in currently available scientific literature. While the broader biological activities, such as cytotoxicity and antimicrobial action, are established, the direct molecular targets that initiate these downstream effects remain an area for further investigation.
General Mode of Action against Microorganisms
This compound is a hexadepsipeptide antibiotic that demonstrates primary activity against Gram-positive microorganisms. While the precise molecular target and the specific mechanism of action for this compound have not been extensively detailed in publicly available scientific literature, its classification as a cyclic depsipeptide allows for an informed discussion of its likely biological activities based on the established mechanisms of similar compounds.
Cyclic depsipeptides, particularly those with antimicrobial properties, frequently exert their effects by targeting the bacterial cell membrane. nih.govcreative-peptides.com This class of antibiotics often possesses cationic and lipophilic characteristics that facilitate their interaction with the negatively charged components of bacterial membranes, such as teichoic acids in Gram-positive bacteria. researchgate.net The general mechanism for many antimicrobial peptides and depsipeptides involves a multi-step process that culminates in cell death:
Binding to the Cell Surface: The initial interaction is typically electrostatic, where the positively charged regions of the peptide are attracted to the anionic components of the bacterial cell envelope. creative-peptides.com
Membrane Insertion and Disruption: Following binding, the peptide may insert into the lipid bilayer. This insertion can disrupt the structural integrity of the membrane. Several models describe this disruption, including the formation of pores or channels (e.g., barrel-stave or toroidal pore models) or the extraction of lipids, leading to a "carpet-like" disintegration of the membrane. creative-peptides.com
Loss of Membrane Potential and Ion Leakage: The disruption of the membrane leads to the dissipation of the transmembrane potential and the uncontrolled leakage of essential intracellular ions, such as potassium (K+). nih.gov
Inhibition of Cellular Processes and Cell Death: The loss of membrane integrity and vital ion gradients leads to the cessation of essential cellular processes, including DNA, RNA, and protein synthesis, ultimately resulting in rapid bacterial cell death. nih.govcreative-peptides.com
Some cyclic peptides are also known to translocate across the bacterial membrane to act on intracellular targets, such as inhibiting protein or nucleic acid synthesis directly. creative-peptides.comubc.ca However, membrane disruption remains a primary and well-documented mechanism for many potent depsipeptide antibiotics. nih.gov
Research Findings on Related Compounds
To illustrate the typical antimicrobial efficacy of this class of antibiotics, the minimum inhibitory concentration (MIC) values for a comparable novel cyclic hexadepsipeptide, NW-G01, are presented below. It is important to note that this data is for a structurally related compound and not for this compound itself.
| Microorganism | Minimum Inhibitory Concentration (MIC) of NW-G01 (μg/mL) |
|---|---|
| Bacillus subtilis | 3.90 |
| Bacillus cereus | 3.90 |
| Staphylococcus aureus | 7.81 |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 7.81 |
Data sourced from a study on the hexadepsipeptide antibiotic NW-G01. nih.gov
The activity of NW-G01 against key Gram-positive pathogens, including the resistant strain MRSA, is characteristic of the potential therapeutic utility of hexadepsipeptide antibiotics. nih.gov Other cyclic depsipeptides, such as diperamycin (B1245313), have also shown potent activity against MRSA. frontiersin.org The mechanism often involves compromising the bacterial cell membrane, an action that can be effective even against strains resistant to other classes of antibiotics. nih.gov
Antimicrobial Activity Profile Preclinical
Spectrum of Activity, Primarily against Gram-Positive Microorganisms
Research indicates that Azinothricin is primarily active against Gram-positive microorganisms. fao.orgresearchgate.net Studies have demonstrated its strong activity against Gram-positive bacteria and anaerobic bacteria. This suggests a targeted spectrum of activity, predominantly affecting these bacterial classifications in preclinical settings.
Activity against Specific Bacterial Strains
Based on the available search information focusing solely on this compound, detailed minimum inhibitory concentration (MIC) values for this compound against a broad range of specific bacterial strains were not found within the scope of this review. Preclinical studies generally report its activity in terms of its primary spectrum against Gram-positive bacteria. fao.org
Antitumor and Other Pharmacological Activities Preclinical
In Vitro Cytotoxicity in Various Cancer Cell Lines
In vitro cytotoxicity assays are commonly used to evaluate the preliminary anticancer activity of compounds against a wide range of cancer cell lines. nih.gov These assays provide an indication of whole-cell cytotoxicity. nih.gov
General preclinical in vitro cytotoxicity studies using assays like MTT/MTS are widely utilized for screening potential anticancer agents. nih.gov
In Vivo Efficacy in Preclinical Cancer Models
Preclinical in vivo cancer models are crucial for evaluating the efficacy of potential anticancer agents in a living system. These models can include xenografts, where human cancer cells are implanted into immunocompromised mice, or genetically engineered mouse models. nih.gov
While comprehensive in vivo efficacy data specifically for Azinothricin in preclinical cancer models was not extensively detailed in the provided search results, the this compound family is recognized for its antitumor properties. dntb.gov.uaresearchgate.net Preclinical studies using in vivo models like P388 leukemia and B16 melanoma in mice have been used to evaluate the efficacy of various materials, demonstrating a significant relationship between in vitro cytotoxicity and in vivo activity for some compounds. nih.gov Patient-derived xenograft (PDX) models are also utilized in preclinical investigations to evaluate drug efficacy and identify potential biomarkers. nih.gov
Anti-inflammatory and Wound Healing Activities
Beyond its reported antitumor properties, there is some indication that compounds structurally related to this compound, such as macrolide antibiotics, may possess anti-inflammatory activity. Macrolide antibiotics like azithromycin (B1666446) have shown anti-inflammatory and immunosuppressive effects in preclinical models. biorxiv.orgnih.govarvojournals.org Studies have demonstrated that macrolides can reduce inflammation size and attenuate inflammatory cell infiltration in animal models of arthritis and air pouch inflammation. biorxiv.org They can also inhibit the production of pro-inflammatory mediators and cytokines in vitro. nih.gov However, one study noted that azithromycin only slightly affected the inflammatory reaction in a rat model of acute inflammation compared to other macrolides like roxithromycin, clarithromycin, and erythromycin. nih.gov Azithromycin has also shown weak anti-inflammatory activity relative to glucocorticoids in an NF-κB inhibitory assay. arvojournals.org
Regarding wound healing, research in preclinical animal models is actively exploring various agents to promote this process, particularly in challenging conditions like diabetes. nih.govresearchgate.netnih.gov While this compound was not specifically mentioned in the context of wound healing in the provided results, studies on other natural products and compounds have demonstrated wound healing effects in animal models, often attributed to properties like anti-inflammatory, antioxidant, and antimicrobial activities. nih.govagriculturejournals.cz The wound healing process involves complex phases including inflammation, proliferation, and remodeling. researchgate.net
Analytical Detection and Quantification Methodologies
Advanced Chromatographic Techniques (HPLC, LC/MS) for Compound Detection
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation and detection of azinothricin and related compounds from complex mixtures, such as fermentation broths or biological extracts. Reversed-phase HPLC is commonly employed, utilizing stationary phases like C18 columns nih.gov. Detection is often achieved using UV detectors, typically at wavelengths around 210 nm, which is suitable for detecting compounds with peptide bonds and other chromophores present in this compound nih.govfigshare.com.
For enhanced specificity and sensitivity, HPLC is frequently coupled with Mass Spectrometry (MS), forming LC/MS. This hyphenated technique allows for the separation of components by HPLC followed by their identification based on their mass-to-charge ratio (m/z) in the mass spectrometer researchgate.netnih.govlcms.cz. LC/MS is invaluable for confirming the presence of this compound, identifying related congeners or impurities, and determining the molecular formula of the detected compounds vulcanchem.commdpi.comresearchgate.net. High-resolution mass spectrometry (HRMS), such as HPLC-HRMS, provides highly accurate mass measurements, which are critical for the precise determination of elemental composition and confirmation of molecular identity vulcanchem.commdpi.com. Extracted ion chromatograms from LC/MS analysis can be used to specifically detect compounds with a target m/z value, aiding in the identification of this compound and its derivatives within complex samples researchgate.net.
An example of the application of HPLC-HRMS is the analysis of diperamycin (B1245313), a related this compound family compound, where an observed [M+NH4]+ adduct at m/z 874.4869 was used to confirm its molecular formula as C38H64N8O14 mdpi.com.
Spectroscopic Methods for Quantification and Purity Assessment
Spectroscopic techniques play a vital role in the structural characterization, quantification, and purity assessment of this compound.
UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy is used to detect the presence of chromophores within the this compound molecule and can be used for quantification if the compound has a characteristic absorption maximum in the UV-Vis range nih.govnih.govmdpi.com. For instance, UV detection at 210 nm has been reported in HPLC methods for related compounds, suggesting a similar approach would be applicable to this compound nih.govfigshare.com. UV-Vis spectra can also provide information about the purity of a sample by revealing the presence of other UV-absorbing impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, including 1D (¹H and ¹³C) and 2D techniques (COSY, TOCSY, NOESY, HSQC, HMBC), is a powerful tool for the complete structural elucidation of this compound vulcanchem.commdpi.comresearchgate.net. Analysis of NMR spectra provides detailed information about the connectivity of atoms, the types of functional groups present, and the stereochemistry of the molecule vulcanchem.commdpi.com. While primarily used for structural confirmation, quantitative NMR (qNMR) can potentially be applied for the quantification of this compound, offering advantages in terms of accuracy and the ability to quantify without reference standards of the same compound, provided a suitable internal standard is used. NMR is also crucial for assessing the purity of isolated compounds by identifying signals from impurities.
Mass Spectrometry (MS): As discussed in the context of LC/MS, mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound vulcanchem.commdpi.com. This information is essential for confirming the molecular formula and identifying structural features. Different ionization techniques, such as Electrospray Ionization (ESI), can be used google.com. MS is also used for purity assessment by detecting ions corresponding to impurities. High-resolution MS provides accurate mass measurements for precise elemental composition determination vulcanchem.commdpi.com.
The combination of these spectroscopic methods is often necessary for a comprehensive analysis of this compound, confirming its structure and assessing its purity vulcanchem.commdpi.com.
Bioassays for Activity-Guided Fractionation and Quantification
Bioassays are functional tests that measure the biological activity of a compound or extract. In the context of natural product discovery and isolation, bioassays are frequently used for activity-guided fractionation mdpi.comnih.govscialert.netresearchgate.net. This involves testing fractions obtained from chromatographic separation for the desired biological activity (e.g., antibacterial or antitumor activity for this compound) and then further purifying the active fractions mdpi.comnih.govresearchgate.net. This iterative process allows for the efficient isolation of the bioactive compound from complex mixtures mdpi.comnih.gov.
For this compound, which has reported antibacterial and antitumor activities, bioassays can be used to track its presence during the isolation process from Streptomyces cultures nih.govbiointerfaceresearch.com. By testing the activity of different fractions, researchers can identify which fractions contain this compound and prioritize them for further purification steps mdpi.comnih.gov.
While primarily qualitative or semi-quantitative in guiding isolation, bioassays can also be adapted for quantification. By establishing a dose-response relationship, the concentration of this compound in a sample can be estimated based on the magnitude of the observed biological effect mdpi.comnih.gov. However, chromatographic or spectroscopic methods are generally preferred for accurate and precise quantification when pure standards are available. Bioassays remain valuable for initial screening and for assessing the biological potency of isolated fractions or purified this compound.
Future Research Directions and Therapeutic Potential
Further Elucidation of Biosynthetic Pathways and Regulatory Mechanisms
Understanding the biosynthetic pathways of natural products like Azinothricin is crucial for their sustainable production and for generating structural diversity. This compound family compounds are synthesized by hybrid polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) assembly lines. researchgate.net While studies on the biosynthesis of related compounds like polyoxypeptin, aurantimycin, and verucopeptin (B1147338) have provided insights, further detailed elucidation of the specific genes and enzymes involved in this compound biosynthesis is needed. researchgate.netnih.govacs.orgd-nb.info
Research into the biosynthetic gene clusters (BGCs) encoding this compound-like compounds is ongoing. The identification of BGCs, such as the dpn BGC for diperamycin (B1245313), expands the known genetic basis for this family of depsipeptides and facilitates the generation of new analogues through combinatorial biosynthesis. researchgate.netnih.govresearchgate.netmdpi.comresearchgate.net Studies have also begun to identify and characterize regulatory elements within these BGCs, such as the pathway-specific activators artB and artX in aurantimycin biosynthesis, which can be manipulated to enhance production. nih.govresearchgate.net Further work is required to fully understand the complex regulatory networks controlling this compound production. nih.govresearchgate.net The biosynthesis of unusual amino acids like piperazic acid, a key component of this compound, involves specific enzymes such as ornithine oxygenase and piperazate synthase, and the genes encoding these enzymes within this compound BGCs warrant further investigation. mdpi.com
Exploration of Novel Analogues through Combinatorial Biosynthesis and Synthetic Chemistry
The structural complexity and potent biological activities of this compound make it an attractive scaffold for generating novel analogues with potentially improved properties. Both combinatorial biosynthesis and synthetic chemistry approaches are valuable in this endeavor.
Combinatorial biosynthesis involves manipulating the genes within BGCs to create hybrid pathways or alter specific enzymatic steps, leading to the production of new-to-nature compounds. researchgate.netd-nb.infonih.govmdpi.comresearchgate.net The identification of BGCs for this compound family members provides the genetic tools necessary for such modifications. researchgate.netd-nb.infonih.govmdpi.comresearchgate.net By swapping modules or domains within the PKS/NRPS assembly lines or altering the genes responsible for precursor supply or post-translational modifications, researchers can generate libraries of this compound analogues.
Synthetic chemistry offers a complementary approach, allowing for precise structural modifications that may be challenging to achieve through biological methods alone. ucl.ac.ukucl.ac.ukacs.org Total synthesis of this compound and related compounds like A83586C and Kettapeptin has been achieved, providing routes to access these complex molecules and their analogues. researchgate.netrsc.orgnih.gov Synthetic studies focusing on the cyclodepsipeptide core and the acyl side chain allow for the introduction of diverse functionalities and modifications. ucl.ac.ukucl.ac.ukacs.org The synthesis of analogues can also be valuable for elucidating the mode of action of these natural products and potentially identifying simplified structures for industrial production. ucl.ac.ukucl.ac.uk
Identification of Additional Molecular Targets and Mechanisms
While this compound and its family members are known for their antitumor and antibiotic activities, the precise molecular targets and detailed mechanisms of action are still areas of active research. ucl.ac.uknih.gov Identifying these targets is crucial for understanding the compounds' biological effects and for rational drug design.
Studies on related this compound-type molecules have shown potent inhibition of β-catenin/TCF4- and E2F-mediated gene transcription, suggesting potential targets in cancer pathways. researchgate.netrsc.org For instance, A83586C has been identified as a potent inhibitor of the β-catenin/TCF4 transcriptional activating interaction. researchgate.net Further research is needed to confirm if this compound itself shares these specific targets or acts via distinct mechanisms.
Techniques such as cell-based assays, chemical genetics, and chemoproteomics are valuable tools for identifying the molecular targets of small molecules like this compound. biocompare.comnih.govnih.govfrontiersin.org These approaches can help to determine the proteins that this compound interacts with, either directly or indirectly, to exert its biological effects. biocompare.comnih.govnih.gov Understanding the mechanism of action at a molecular level can pave the way for developing more selective and potent therapeutic agents. nih.govnih.gov
Application in Chemical Biology Research and Early-Stage Drug Discovery
This compound and its analogues hold significant potential for applications in chemical biology research and as lead compounds in early-stage drug discovery. Their complex structures and diverse bioactivities make them valuable probes for studying biological processes.
In chemical biology, this compound can be used to investigate specific cellular pathways or molecular targets once they are identified. nih.govbiorxiv.org Its ability to inhibit certain cellular functions can help researchers understand the roles of the targeted molecules in biological systems. nih.gov
In early-stage drug discovery, natural products like this compound serve as a rich source of inspiration for new therapeutic agents. nih.govmdpi.comfrontiersin.orghumanspecificresearch.org The potent activities observed for this compound family members against various targets, including antimicrobial and antitumor activities, highlight their potential as lead compounds. ucl.ac.uknih.gov Further optimization through medicinal chemistry, guided by target identification and structure-activity relationship studies, can lead to the development of drug candidates with improved efficacy, selectivity, and pharmacokinetic properties. nih.govmdpi.comfrontiersin.orghumanspecificresearch.org The exploration of novel analogues through synthetic and combinatorial approaches directly feeds into this drug discovery pipeline. ucl.ac.ukresearchgate.netacs.orgd-nb.infonih.govmdpi.comresearchgate.netucl.ac.uk
Q & A
Q. What are the standard methodologies for synthesizing azinothricin and its analogs in laboratory settings?
this compound synthesis typically employs enantioselective strategies for constructing its cyclic hexadepsipeptide core. Key steps include:
- Solid-phase peptide synthesis (SPPS) for sequential assembly of unusual amino acids (e.g., piperazic acid, N-methyl-D-alanine) .
- Macrocyclization via coupling reagents like HATU or PyBOP under high-dilution conditions to avoid oligomerization .
- Chiral resolution using HPLC with cellulose-based columns to isolate stereoisomers . Refer to Hale et al. (1994, 2009) for step-by-step protocols and optimization of protecting groups .
Q. How is this compound’s structure validated in new isolates or synthetic derivatives?
Structural elucidation requires:
- NMR spectroscopy : 2D experiments (COSY, NOESY, HSQC) to assign proton and carbon signals, particularly for distinguishing piperazic acid stereochemistry .
- Mass spectrometry : High-resolution MALDI-TOF or ESI-MS to confirm molecular weight and fragmentation patterns .
- Optical rotation comparisons : Match specific rotation values (e.g., [α]²⁰_D = +111.1° to +117.65° in CDCl₃) with established standards like citropeptin or kettapeptin .
Q. What experimental models are used to assess this compound’s antibacterial and antitumor activity?
- Antibacterial assays : MIC (minimum inhibitory concentration) testing against Gram-positive bacteria (e.g., Staphylococcus aureus) via broth microdilution .
- Antitumor activity : Cytotoxicity screening using human cancer cell lines (e.g., HeLa, MCF-7) with MTT or SRB assays .
- Mechanistic studies : β-catenin/TCF4 and E2F transcriptional inhibition assays to evaluate gene regulation effects .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data between this compound analogs?
Discrepancies in NMR or optical rotation data often arise from stereochemical variations or impurities. Recommended approaches:
- NOE correlation analysis : Confirm spatial arrangements of methyl groups and piperazic acid residues .
- X-ray crystallography : Resolve absolute configurations, as demonstrated for kettapeptin and GE3 derivatives .
- Comparative biosynthesis studies : Trace discrepancies to PKS/NRPS gene cluster variations in Streptomyces strains .
Q. What strategies optimize this compound’s bioactivity through structure-activity relationship (SAR) studies?
SAR optimization focuses on:
- Side-chain modifications : Introducing hydrophobic groups (e.g., methyl or benzyl) to enhance membrane penetration .
- Piperazic acid substitution : Replacing with non-natural amino acids to evade bacterial resistance mechanisms .
- Macrocycle rigidity : Adjusting ring size (e.g., 18- vs. 20-membered) to balance stability and target binding .
Q. How can conflicting results in this compound’s gene cluster annotation be addressed?
Discrepancies in biosynthetic gene cluster (BGC) predictions require:
- Gene knockout experiments : Validate roles of pks and nrps modules in producing FA (fatty acid) and peptide moieties .
- Heterologous expression : Clone BGCs into model hosts (e.g., S. coelicolor) to isolate pathway intermediates .
- Metabolite profiling : LC-MS/MS-based correlation of gene expression with product yields .
Methodological Best Practices
- Data validation : Cross-reference NMR assignments with synthetic standards (e.g., A83586C) to avoid misannotation .
- Ethical reproducibility : Document experimental protocols in line with Beilstein Journal of Organic Chemistry guidelines, including raw spectral data in supplementary materials .
- Research design : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to frame hypotheses, ensuring alignment with gaps in this compound’s biosynthesis or SAR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
